Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate
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Overview
Description
. This compound contains a thiadiazole ring, which is a five-membered heterocyclic structure with one sulfur and two nitrogen atoms. The presence of the thiadiazole ring contributes to the compound’s diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, indicating a potential for diverse biological activities .
Mode of Action
It’s known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom . This suggests that it may interact with its targets through the formation of coordinate covalent bonds.
Biochemical Pathways
Derivatives of similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Compounds with similar structures have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate . This reaction proceeds under specific conditions, such as the presence of a catalyst like acetate (glacial) and the use of solvents like ethanol . The reaction yields the desired thiadiazole derivative through a series of intermediate steps, including the formation of hydrazones and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted aromatic compounds. These products can exhibit different biological activities and properties, making them valuable for further research and applications .
Scientific Research Applications
Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate has a wide range of scientific research applications:
Biology: It exhibits antimicrobial and anticancer activities, making it a valuable compound for studying biological pathways and developing new therapeutic agents.
Medicine: The compound’s anti-inflammatory properties are being explored for potential use in treating inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
1,2,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Exhibits a broad spectrum of biological activities, including antiviral and antifungal properties.
1,2,5-Thiadiazole: Used in the development of new materials with unique properties.
Uniqueness
Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate is unique due to its specific structure, which combines a thiadiazole ring with a phenyl group and a benzenecarboxylate moiety.
Properties
IUPAC Name |
methyl 4-[(4-phenylthiadiazole-5-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-23-17(22)12-7-9-13(10-8-12)18-16(21)15-14(19-20-24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSFFWRATWFBOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820578 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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